molecular formula C25H47NO4 B14814261 (R,E)-3-(Octadec-9-enoyloxy)-4-(trimethylammonio)butanoate

(R,E)-3-(Octadec-9-enoyloxy)-4-(trimethylammonio)butanoate

Cat. No.: B14814261
M. Wt: 425.6 g/mol
InChI Key: IPOLTUVFXFHAHI-MDRMPYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Octadecenoyl carnitine, also known as oleoylcarnitine, is a long-chain acylcarnitine. It is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound plays a crucial role in lipid metabolism and energy production within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoyl carnitine typically involves the esterification of carnitine with oleic acid. One common method is to react cis-9-octadecenoic acid with thionyl chloride to form cis-9-octadecenoyl chloride. This intermediate is then reacted with carnitine to produce 9-octadecenoyl carnitine .

Industrial Production Methods: Industrial production of 9-octadecenoyl carnitine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: 9-Octadecenoyl carnitine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

9-Octadecenoyl carnitine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and acylation reactions.

    Biology: Plays a role in the study of lipid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.

    Industry: Used in the formulation of dietary supplements and energy drinks.

Mechanism of Action

The mechanism of action of 9-octadecenoyl carnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the translocation of long-chain fatty acids across the mitochondrial membrane, enabling their subsequent β-oxidation. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 9-Octadecenoyl carnitine is unique due to its specific role in the transport and metabolism of oleic acid, a monounsaturated fatty acid. Its structure allows for efficient interaction with mitochondrial enzymes, making it a critical component in energy production .

Properties

Molecular Formula

C25H47NO4

Molecular Weight

425.6 g/mol

IUPAC Name

(3R)-3-[(E)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12+/t23-/m1/s1

InChI Key

IPOLTUVFXFHAHI-MDRMPYQZSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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